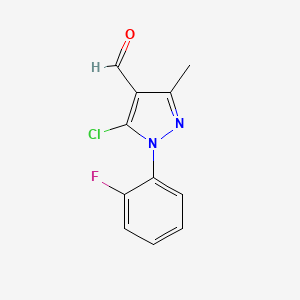

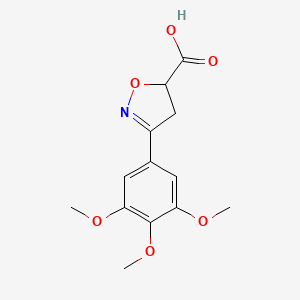

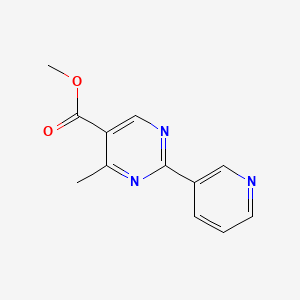

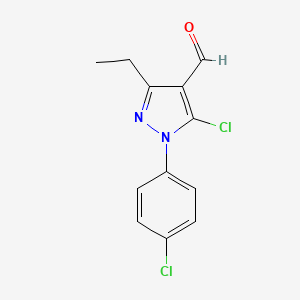

5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde” is a heterocyclic compound . Heterocyclic compounds are a prominent and diverse class of organic compounds, and a significant number of them have been synthesized . They have a wide range of uses in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of this compound has been reconsidered in the preparation of zolazepam . The previous report for the preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride . Herein, the preparation of the compound via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone by 2-fluorobenzoyl chloride, is investigated .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The pyrazole ring is substituted with a chloro group, a fluorophenyl group, and a methyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include acylation, chlorination, and oxidation . The compound is synthesized via the Friedel-Crafts reaction between 2-fluorobenzoyl chloride and 5-chloro-1,3-dimethylpyrazole .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis and Crystal Structure : The compound has been synthesized and analyzed for its crystal structure, revealing specific spatial arrangements and interactions at the molecular level (Xu & Shi, 2011).

Chemical Properties and Reactions

Reactions and Product Formation : Various studies have demonstrated the compound's role in forming different chemical products through reactions like condensation and cyclocondensation, highlighting its versatility in chemical synthesis (Trilleras et al., 2014), (Cuartas et al., 2017).

Sonogashira-Type Reactions : It serves as a precursor in Sonogashira-type cross-coupling reactions, indicating its potential in organic synthesis and pharmaceutical applications (Vilkauskaitė et al., 2011).

Application in Material Science

- Molecular Docking and Spectroscopic Analysis : The compound has been used in molecular docking studies and spectroscopic analysis, suggesting its potential in material science and molecular biology (Mary et al., 2015).

Biological Applications

- Antimicrobial Activity : Research has shown its derivatives to possess antimicrobial properties, making it significant in the development of new antimicrobial agents (Mistry et al., 2016).

Advanced Synthesis Techniques

- Ultrasound-Assisted Synthesis : Its derivatives have been synthesized under ultrasound conditions, reflecting advancements in synthesis techniques and potential applications in various chemical processes (Trilleras et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, “5-chloro-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mécanisme D'action

Mode of Action

It’s known that the compound can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.

Biochemical Pathways

The compound is involved in the synthesis of zolazepam, a tranquilizer used for wild animals . The overall procedure for pyrazolodiazepinone synthesis such as zolazepam was synthesized via methyl amination of the compound, acylation of the produced amino ketone by bromoacetyl bromide, conversion of bromoacetamide derivative to the azidoacetamide, catalytic hydrogenation of the azidoacetamide derivative and cyclization to the diazepinones .

Pharmacokinetics

It’s important to note that boronic acids and their esters, which are structurally related to this compound, are only marginally stable in water . This could potentially impact the bioavailability of the compound.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound participates, is known to be exceptionally mild and functional group tolerant . This suggests that the compound might be stable under a wide range of conditions. As mentioned earlier, boronic acids and their esters are only marginally stable in water , which could influence the compound’s action and stability in aqueous environments.

Propriétés

IUPAC Name |

5-chloro-1-(2-fluorophenyl)-3-methylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2O/c1-7-8(6-16)11(12)15(14-7)10-5-3-2-4-9(10)13/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCZMCMWWRFENV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)